molecular formula C5H2ClFIN B591577 5-Chloro-2-fluoro-3-iodopyridine CAS No. 884495-31-2

5-Chloro-2-fluoro-3-iodopyridine

Cat. No.: B591577
CAS No.: 884495-31-2
M. Wt: 257.431
InChI Key: ASCAFZNEDOLLTH-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-iodopyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and iodine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-3-iodopyridine typically involves halogenation reactions. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then diazotized and subjected to a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment yield 2,3,5-trichloropyridine. Finally, fluorination using a mixture of cesium fluoride and potassium fluoride in solvents like sulfolane and dimethyl sulfoxide at controlled temperatures results in the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Organolithium Compounds: For halogen-metal exchange reactions.

    Transition Metal Catalysts: Such as palladium or copper for cross-coupling reactions.

    Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-Chloro-2-fluoro-3-iodopyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-2-fluoro-3-iodopyridine include:

  • 2-Fluoro-3-iodopyridine
  • 5-Chloro-2-fluoro-4-iodopyridine
  • 2-Chloro-5-fluoro-3-iodopyridine

Uniqueness

What sets this compound apart from these similar compounds is the specific arrangement of halogen atoms on the pyridine ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-2-fluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCAFZNEDOLLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660550
Record name 5-Chloro-2-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-31-2
Record name 5-Chloro-2-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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